molecular formula C11H15NOS B14324186 Formamide, N-[2-methyl-1-(phenylthio)propyl]- CAS No. 109053-99-8

Formamide, N-[2-methyl-1-(phenylthio)propyl]-

Cat. No.: B14324186
CAS No.: 109053-99-8
M. Wt: 209.31 g/mol
InChI Key: QUKCUOUZPXNZOO-UHFFFAOYSA-N
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Description

Formamide, N-[2-methyl-1-(phenylthio)propyl]- is a chemical compound that belongs to the class of amides It is derived from formic acid and contains a phenylthio group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-[2-methyl-1-(phenylthio)propyl]- typically involves the reaction of formamide with 2-methyl-1-(phenylthio)propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of Formamide, N-[2-methyl-1-(phenylthio)propyl]- may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-[2-methyl-1-(phenylthio)propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Formamide, N-[2-methyl-1-(phenylthio)propyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Formamide, N-[2-methyl-1-(phenylthio)propyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, modulating their activity. The amide bond plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Formamide: A simpler amide derived from formic acid, used as a solvent and chemical feedstock.

    N-Methylformamide: Another derivative of formamide, used in organic synthesis and as a solvent.

Uniqueness

Formamide, N-[2-methyl-1-(phenylthio)propyl]- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

109053-99-8

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

N-(2-methyl-1-phenylsulfanylpropyl)formamide

InChI

InChI=1S/C11H15NOS/c1-9(2)11(12-8-13)14-10-6-4-3-5-7-10/h3-9,11H,1-2H3,(H,12,13)

InChI Key

QUKCUOUZPXNZOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(NC=O)SC1=CC=CC=C1

Origin of Product

United States

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